molecular formula C16H21NO3 B1207562 Norhyoscyamine

Norhyoscyamine

Cat. No. B1207562
M. Wt: 275.34 g/mol
InChI Key: ATKYNAZQGVYHIB-MLGYPOCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norhyoscyamine is a monocarboxylic acid.

Scientific Research Applications

Metabolic Pathway Studies

  • Metabolic Origin in Tropane Alkaloid Pathway: Norlittorine and norhyoscyamine, identified in Datura innoxia, were studied for their metabolic origin in the tropane alkaloid pathway. This research is crucial for optimizing the production of hyoscyamine and scopolamine in D. innoxia hairy root cultures. Isotopic labeling experiments indicated that norlittorine and norhyoscyamine are produced under stress conditions by conversion of littorine and hyoscyamine, suggesting a detoxification mechanism in cells overproducing tropane alkaloids (Al Balkhi et al., 2012).

Pharmacological Studies

  • Involvement in Antidepressant Effects: Research on tricyclic antidepressants (TCAs), which may include norhyoscyamine-related compounds, has shown their therapeutic effects in treating depression. Studies like "Transplacental transfer of amitriptyline and nortriptyline in isolated perfused human placenta" and others explore the pharmacokinetics and effects of TCAs in various contexts, contributing to our understanding of how norhyoscyamine-related compounds might function in medical treatments (Heikkinen et al., 2001).

properties

Product Name

Norhyoscyamine

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12?,13?,14?,15-/m1/s1

InChI Key

ATKYNAZQGVYHIB-MLGYPOCJSA-N

Isomeric SMILES

C1CC2CC(CC1N2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3

synonyms

noratropine
noratropine (3(S)-endo)-isomer
noratropine ethanedioate (2:1) salt, endo-(+-)-isomer
norhyoscyamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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